4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4O2/c17-11-5-6-13(18)12(7-11)15-21-22-16(24-15)20-14(23)10-3-1-9(8-19)2-4-10/h1-7H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIYRUNDWAKFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the cyano group: This step can be performed using cyanation reactions, where a suitable precursor is treated with a cyanating agent such as sodium cyanide or potassium cyanide.
Attachment of the dichlorophenyl group: This can be done through a substitution reaction, where a suitable dichlorophenyl precursor is reacted with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano (-CN) group and oxadiazole ring are key sites for nucleophilic substitution:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Cyano Group Hydrolysis | Acidic (H₂SO₄) or basic (NaOH) aqueous media | Conversion to carboxylic acid (-COOH) or amide (-CONH₂) derivatives | |
| Oxadiazole Ring Opening | Strong bases (e.g., KOH) at elevated temperatures | Formation of thiol intermediates or substituted amine derivatives |
-
Example : Hydrolysis of the cyano group under basic conditions yields 4-carbamoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide .
Electrophilic Aromatic Substitution
The electron-deficient aromatic rings (due to -Cl and -CN groups) direct electrophiles to meta/para positions:
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivatives at dichlorophenyl | |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Additional halogen incorporation on benzamide ring |
-
Note : Reaction rates depend on solvent polarity and temperature. Dichloromethane or DMF are common solvents .
Redox Reactions
The oxadiazole ring and cyano group participate in redox transformations:
-
Example : Catalytic hydrogenation reduces the cyano group to an amine without affecting the oxadiazole ring .
Cross-Coupling Reactions
The aromatic chloro groups enable palladium-catalyzed couplings:
Thermal and Photochemical Stability
| Condition | Observation | Mechanism | References |
|---|---|---|---|
| Heating (>200°C) | Oxadiazole ring decomposition to nitriles | Retro-Diels-Alder pathway | |
| UV irradiation | C–Cl bond cleavage | Radical formation and dimerization |
Acid/Base-Mediated Reactions
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl/EtOH, reflux | Amide bond cleavage to carboxylic acid | |
| Base-Induced Cyclization | NaH, DMF | Formation of fused heterocycles (e.g., triazoles) |
Scientific Research Applications
4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key analogs of 4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, their substituents, and reported biological activities:
Key Comparative Insights
Anti-Inflammatory Activity
- Substitution Position : The 2,5-dichlorophenyl group in the target compound mirrors the high-activity substitutions observed in C7 (4-nitro at 2,5-position), which exhibited superior anti-inflammatory effects compared to 3- or 4-chloro analogs (e.g., C4) . This suggests that electron-withdrawing groups at the 2,5-position optimize interactions with inflammatory targets.
- Electron-Withdrawing Effects: The cyano group on the benzamide moiety may mimic the nitro group in C7, enhancing resonance stabilization and binding affinity.
Antifungal Activity
- Mechanistic Divergence : While the target compound shares structural similarities with VNI (e.g., dichlorophenyl and benzamide groups), VNI’s imidazole ring enables coordination with fungal CYP51’s heme iron, a mechanism absent in the target compound . Conversely, LMM5 and LMM11 rely on sulfamoyl groups to inhibit thioredoxin reductase in C. albicans, highlighting how substituent chemistry dictates target specificity .
Structural Modifications and Solubility
- Halogen vs. Polar Groups: The bromo-substituted analog () shares the 2,5-dichlorophenyl group but replaces cyano with bromo.
Biological Activity
4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H13Cl2N3O, which includes a cyano group and an oxadiazole moiety. The presence of the oxadiazole ring is significant as it is known for various biological activities.
The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring can influence the compound's ability to inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that compounds containing oxadiazole derivatives can act as inhibitors of carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in tissues .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). In vitro assays indicated IC50 values in the micromolar range, suggesting potent antiproliferative effects .
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through a dose-dependent mechanism. This apoptotic effect may be mediated by the inhibition of specific signaling pathways associated with cell survival .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases .
Case Studies
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various oxadiazole derivatives on human carbonic anhydrases (hCA I and II). Compounds similar to this compound demonstrated selective inhibition at low nanomolar concentrations .
- Pharmacokinetics : Research involving animal models has assessed the pharmacokinetic profile of related compounds. The studies indicated favorable absorption and distribution characteristics, essential for therapeutic applications .
Data Table: Biological Activity Overview
| Activity Type | Target Cell Lines | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Induction of apoptosis |
| U-937 | 2.41 | Inhibition of survival pathways | |
| Anti-inflammatory | RAW 264.7 macrophages | N/A | Inhibition of cytokine release |
Q & A
Q. What are the common synthetic routes for 4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A key approach involves:
Cyclocondensation : Reacting 2,5-dichlorophenyl-substituted hydrazides with cyanogen bromide to form the oxadiazole ring .
Amide Coupling : Using 4-cyanobenzoyl chloride with the oxadiazol-2-amine intermediate in a base (e.g., NaH/THF) .
Optimization strategies:
- Temperature Control : Refluxing in ethanol with glacial acetic acid improves cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling reactions .
- Yield improvements (70–85%) are achieved by stoichiometric balancing and inert atmosphere conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?
- Methodological Answer :
- NMR : H NMR confirms aromatic protons (δ 7.2–8.1 ppm) and oxadiazole NH (δ 10.2–11.5 ppm). C NMR identifies carbonyl (C=O, ~165 ppm) and cyano (C≡N, ~115 ppm) groups .
- FT-IR : Stretching vibrations at ~2220 cm (C≡N) and ~1680 cm (amide C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 414.02) .
Q. What initial biological screening approaches are recommended for evaluating its antimicrobial potential?
- Methodological Answer :
- In Vitro Assays :
- MIC Determination : Use broth microdilution against S. aureus (ATCC 25923) and C. albicans (ATCC 10231) .
- Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours .
- In Vivo Models :
- C. elegans infection models to evaluate survival rates and pathogen load reduction .
- Controls : Include fluconazole (antifungal) and ciprofloxacin (antibacterial) as positive controls .
Advanced Research Questions
Q. How does molecular docking with fungal CYP51 inform the design of derivatives with improved antifungal activity?
- Methodological Answer :
- Target Identification : Sterol 14α-demethylase (CYP51) is a validated antifungal target. Docking studies reveal the compound’s oxadiazole ring interacts with heme iron, while the dichlorophenyl group occupies the hydrophobic active site .
- Derivative Optimization :
- Introduce electron-withdrawing groups (e.g., -CF) to enhance binding to CYP51’s Leu376 and Tyr131 residues .
- Replace benzamide with sulfonamide moieties to improve solubility without losing affinity .
- Validation : Co-crystallization with C. albicans CYP51 confirms binding modes (PDB ID: 5NY3) .
Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?
- Methodological Answer :
- Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance aqueous solubility .
- Prodrug Design : Incorporate hydrolyzable esters (e.g., acetyl groups) that cleave in vivo .
- Co-solvent Systems : Employ DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability during cell-based assays .
Q. How can contradictory results between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS to detect inactive metabolites formed in vivo that may explain efficacy gaps .
- Dose Adjustment : Optimize dosing regimens in animal models based on AUC/MIC ratios .
Q. What structure-activity relationship (SAR) insights guide the development of derivatives with enhanced selectivity?
- Methodological Answer :
- Key Modifications :
| Position | Modification | Effect | Reference |
|---|---|---|---|
| Oxadiazole C-5 | -Cl → -CF | ↑ Antifungal potency (2-fold) | |
| Benzamide C-4 | -CN → -NO | ↓ Cytotoxicity (HeLa cells) | |
| Dichlorophenyl | Ortho-Cl removal | Retains activity, ↓ hepatotoxicity |
- Selectivity Screening : Test derivatives against human carbonic anhydrase II (hCA II) to assess off-target effects .
Q. What enzyme inhibition mechanisms have been elucidated through crystallographic analysis?
- Methodological Answer :
- CYP51 Inhibition : The compound’s dichlorophenyl group disrupts substrate access to the heme center, while the benzamide moiety hydrogen-bonds with Tyr118 .
- hCA II Interaction : Sulfonamide derivatives form a tetrahedral coordination with Zn in the active site (K = 12 nM) .
- Data Source : X-ray diffraction (1.8–2.2 Å resolution) of enzyme-ligand complexes .
Q. How does the chlorophenyl substitution pattern influence target binding affinity?
- Methodological Answer :
- 2,5-Dichloro vs. 3,5-Dichloro :
- 2,5-Dichloro improves CYP51 binding (ΔG = -9.8 kcal/mol) due to better hydrophobic fit .
- 3,5-Dichloro enhances antibacterial activity by interacting with bacterial PPTase enzymes .
- Monochloro Derivatives : Reduce antifungal efficacy by 50%, highlighting the necessity of dihalogenation .
Q. What analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C, 48h); monitor via HPLC for degradation products (e.g., benzamide cleavage) .
- Photostability : Expose to UV light (320–400 nm) and assess isomerization using chiral HPLC .
- Thermal Analysis : TGA/DSC reveals decomposition onset at 220°C, confirming solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
